molecular formula C8H8ClF4N B15319972 3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride

3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride

Cat. No.: B15319972
M. Wt: 229.60 g/mol
InChI Key: ZRXPYMMPYBOISR-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative characterized by three distinct substituents: a fluorine atom at position 3, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing substituents (F and CF₃) modulate electronic properties and metabolic stability .

Properties

Molecular Formula

C8H8ClF4N

Molecular Weight

229.60 g/mol

IUPAC Name

3-fluoro-2-methyl-4-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7F4N.ClH/c1-4-6(13)3-2-5(7(4)9)8(10,11)12;/h2-3H,13H2,1H3;1H

InChI Key

ZRXPYMMPYBOISR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves multiple steps. One method includes dissolving a precursor compound in an organic solvent and reacting it with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection. The intermediate product is then reacted with hydrogen chloride in an organic solvent to obtain the target compound .

Industrial Production Methods

Industrial production methods focus on optimizing reaction conditions to achieve higher yields and simpler synthesis operations. The use of mild reaction conditions and efficient catalysts is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, tert-butyl carbamate, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can produce various derivatives of the original compound .

Scientific Research Applications

3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence reactivity and applications. Below is a comparative analysis with key analogs:

4-(Trifluoromethyl)aniline Hydrochloride
  • Structure : CF₃ at position 4.
  • Properties : Simpler structure lacking fluorine and methyl groups. Reduced steric hindrance and lower molecular weight (197.58 g/mol vs. 241.64 g/mol for the target compound).
  • Applications: Used as a reference standard in pharmaceuticals (e.g., leflunomide impurity) .
2-Fluoro-4-(trifluoromethyl)aniline (CAS 69409-98-9)
  • Structure : F at position 2, CF₃ at position 4.
  • Neutral form has lower solubility compared to the hydrochloride salt of the target compound .
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Hydrochloride
  • Structure : Methoxyethoxy at position 3, CF₃ at position 4.
  • Properties : The ether group increases polarity and solubility in organic solvents. Higher molecular weight (330.21 g/mol) due to the bulky substituent .
2-Fluoro-3-methyl-6-nitroaniline
  • Structure: F at position 2, CH₃ at 3, NO₂ at 6.
  • Properties : Nitro group strongly electron-withdrawing, reducing basicity compared to CF₃. Neutral form less suitable for salt formation .

Biological Activity

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural characteristics, including the presence of both a fluoro and a trifluoromethyl group, enhance its lipophilicity and metabolic stability, making it an attractive candidate for various biological activities.

Chemical Structure

The chemical formula for 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride is C8H8ClF4NC_8H_8ClF_4N, and it is identified by the CAS number 2680533-45-1. The compound's structure can be represented as follows:

Structure C6H4 CF3 F CH3 N HCl\text{Structure }\text{C}_6\text{H}_4\text{ CF}_3\text{ F CH}_3\text{ N HCl}

Biological Activities

Research indicates that compounds similar to 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Properties

Studies have shown that fluorinated anilines can exhibit activity against various bacterial strains. For instance, certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for use in antibiotic development.

Anticancer Activity

Fluorinated compounds are often investigated for their anticancer properties. Research has highlighted that derivatives of 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline can induce apoptosis in cancer cell lines. In vitro studies reveal that these compounds can inhibit cell proliferation and trigger apoptotic pathways in various cancer types, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines .

Table 1: Anticancer Activity of Fluorinated Anilines

CompoundCell LineIC50 (µM)Mechanism of Action
3-Fluoro-2-methyl-4-(trifluoromethyl)anilineMCF-715.63Induction of apoptosis via caspase activation
5-Fluoro-2-methyl-anilineCEM-135.12Cell cycle arrest at G1 phase
4-Trifluoromethyl-anilineU-93710.38Increased p53 expression

Case Studies

A notable case study involved the synthesis and evaluation of several fluorinated anilines, including derivatives of 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline. These studies focused on the structure-activity relationship (SAR) to determine how variations in the molecular structure influence biological activity. Results indicated that the presence of electron-withdrawing groups significantly enhances anticancer potency compared to non-fluorinated analogs .

Q & A

Q. What are the optimized synthetic routes for 3-fluoro-2-methyl-4-(trifluoromethyl)aniline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and amination steps. For example, a method analogous to EP 4,374,877 A2 () describes reacting precursors under acidic conditions (e.g., HCl/1,4-dioxane) at room temperature, followed by crystallization. Yield optimization (82% in this case) depends on stoichiometric ratios, solvent choice, and temperature control. Contradictions in yields across studies may arise from impurities in starting materials or deviations in workup procedures (e.g., filtration vs. distillation) .

Q. How is this compound characterized spectroscopically, and what key data are critical for validation?

Key characterization includes:

  • LCMS : A molecular ion peak at m/z 236 [M+H]⁺ confirms the free base form (prior to HCl salt formation) .
  • HPLC : Retention time (0.83 minutes under SQD-AA05 conditions) ensures purity .
  • Vibrational spectroscopy : FT-IR and Raman spectra identify NH₂ bending (~1600 cm⁻¹) and CF₃ stretching (~1150 cm⁻¹) modes, critical for structural validation .

Q. What are the stability considerations for handling and storing this compound?

As a hydrochloride salt, it is hygroscopic and requires desiccated storage at 2–8°C. Degradation pathways include hydrolysis of the amine group under humid conditions or oxidation upon exposure to light. Stability studies recommend inert-atmosphere handling and periodic purity checks via HPLC .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence reactivity in cross-coupling reactions?

The -CF₃ group is strongly electron-withdrawing, meta-directing, and enhances electrophilic aromatic substitution (EAS) reactivity at specific positions. Comparative studies () show that fluorine at the 3-position further deactivates the ring, reducing nucleophilic attack rates. DFT calculations (e.g., HOMO-LUMO analysis) can predict regioselectivity in Suzuki-Miyaura couplings or Ullmann reactions .

Q. What methodologies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) often stem from impurities or salt-form variations. A systematic approach includes:

  • Repurifying batches via recrystallization (e.g., ether/hexane mixtures) .
  • Validating biological assays with positive/negative controls (e.g., Leflunomide impurities as benchmarks) .
  • Computational docking studies to confirm binding modes independent of experimental variability .

Q. How can computational chemistry (DFT/MD) predict the compound’s behavior in catalytic systems or biological environments?

  • DFT : Calculates electrostatic potential surfaces to identify reactive sites for catalysis .
  • Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand interactions, particularly for trifluoromethyl groups’ hydrophobicity in drug design .
  • ADMET predictions : Estimate pharmacokinetic properties (e.g., logP = 2.1 for this compound) to prioritize derivatives for synthesis .

Q. What experimental strategies mitigate byproduct formation during large-scale synthesis?

  • Temperature control : Maintaining 0–5°C during iodination (as in ) minimizes side reactions.
  • Catalyst screening : Pd/C or Ni catalysts improve selectivity in reductive amination.
  • In-line analytics : Real-time HPLC monitoring detects intermediates (e.g., quinones from oxidation) for immediate corrective action .

Methodological Tables

Q. Table 1. Comparative Reactivity of Analogous Trifluoromethylanilines

CompoundSubstituent PositionsEAS Reactivity (Relative Rate)Key Applications
3-Fluoro-2-methyl-4-(CF₃)aniline·HCl3-F, 2-Me, 4-CF₃1.0 (Reference)Pharmaceuticals, Catalysis
4-(Trifluoromethyl)aniline4-CF₃0.7Agrochemical Intermediates
2-Fluoro-4-CF₃ aniline2-F, 4-CF₃1.2Fluorinated Dyes
Data derived from substituent electronic effects ().

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueParameterValueSignificance
LCMS[M+H]⁺236Confirms molecular weight
HPLCRetention Time0.83 min (SQD-AA05)Purity assessment
FT-IRCF₃ Stretching1120–1150 cm⁻¹Functional group identification
DFT (B3LYP/6-31G*)HOMO-LUMO Gap5.2 eVPredicts charge transfer
Compiled from .

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